molecular formula C11H7Cl2NO B2952998 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-89-5

1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2952998
CAS No.: 383135-89-5
M. Wt: 240.08
InChI Key: GRQOAMAPQFMPQH-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the pyrrole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the cyclization of 2,3-dichloroaniline with appropriate aldehyde precursors. One common method involves the reaction of 2,3-dichloroaniline with pyrrole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors is common to enhance efficiency. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the dichlorophenyl and pyrrole moieties, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(11(9)13)14-6-2-3-8(14)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQOAMAPQFMPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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